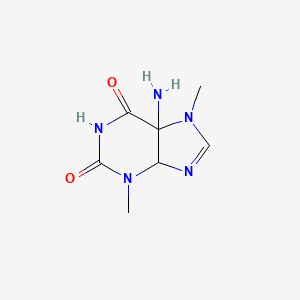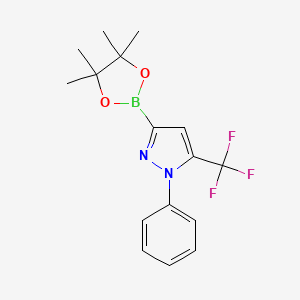
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide is a compound used primarily in proteomics research. It is a derivative of the amino acids valine and leucine, and it is often employed as a coupling agent in peptide synthesis . The compound has the molecular formula C20H33N3O7 and is known for its role in facilitating the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide typically involves the protection of the amino groups of valine and leucine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of an amide bond between the valine and leucine residues. The final step involves the activation of the carboxyl group of the leucine residue with N-hydroxysuccinimide (NHS) to form the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines to form amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are often used.
Catalysts: Catalysts like N,N’-diisopropylcarbodiimide (DIC) can be used to facilitate the reaction.
Major Products
The major products formed from these reactions include peptides and amides, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide involves the activation of carboxyl groups to form highly reactive NHS esters. These esters can then react with nucleophiles such as amines to form stable amide bonds. This mechanism is crucial in peptide synthesis, where the formation of amide bonds is a key step .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-valinyl-L-leucinyl Anilide: This compound is similar in structure but contains an anilide group instead of an NHS ester.
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide Ester: This is another similar compound used in peptide synthesis.
Uniqueness
This compound is unique due to its high reactivity and efficiency in forming amide bonds. This makes it particularly valuable in the synthesis of peptides and other complex molecules .
Properties
Molecular Formula |
C20H33N3O7 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O7/c1-10(2)8-13(16(25)12-9-14(24)23(29)18(12)27)21-17(26)15(11(3)4)22-19(28)30-20(5,6)7/h10-13,15,29H,8-9H2,1-7H3,(H,21,26)(H,22,28)/t12?,13-,15-/m0/s1 |
InChI Key |
UJORIKTZKAVMQQ-MHEXWIEDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C1CC(=O)N(C1=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)C1CC(=O)N(C1=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)



![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)






